molecular formula C12H15N3OS B2389089 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851987-37-6

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide

Cat. No. B2389089
CAS RN: 851987-37-6
M. Wt: 249.33
InChI Key: YVFPYDOQPYAYNZ-UHFFFAOYSA-N
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Description

“N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide”, also known as DMTPH, is a chemical compound that has gained significant attention in the scientific community. It is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on their physicochemical properties and spectroanalytical data . The chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be analyzed based on its molecular formula and molecular weight. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “N’-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide” can be evaluated based on its biological activities. For instance, some thiazole derivatives have been found to exhibit potent cytotoxicity .

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFPYDOQPYAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide

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